molecular formula C9H14BNO2S B13333249 (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid

(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13333249
M. Wt: 211.09 g/mol
InChI Key: MWBZUSJYLGDNBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can influence various cellular pathways, leading to the desired biological or therapeutic outcome .

Comparison with Similar Compounds

  • (5-(Morpholin-4-yl)thiophen-2-yl)boronic acid
  • (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid
  • (5-(Piperazin-1-yl)thiophen-2-yl)boronic acid

Comparison: While these compounds share a similar thiophene-boronic acid core, the different nitrogen-containing rings (piperidine, morpholine, pyrrolidine, piperazine) confer distinct chemical and biological properties. For example, the piperidine ring in (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid may offer unique steric and electronic effects, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H14BNO2S

Molecular Weight

211.09 g/mol

IUPAC Name

(5-piperidin-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C9H14BNO2S/c12-10(13)8-4-5-9(14-8)11-6-2-1-3-7-11/h4-5,12-13H,1-3,6-7H2

InChI Key

MWBZUSJYLGDNBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCCCC2)(O)O

Origin of Product

United States

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